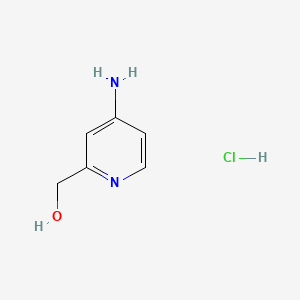

(4-Aminopyridin-2-yl)methanol hydrochloride

Descripción general

Descripción

(4-Aminopyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride typically involves the reduction of 4-nitropyridine-2-carboxaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent, such as methanol. The reaction proceeds under mild conditions, yielding (4-Aminopyridin-2-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, followed by purification steps such as recrystallization to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-Aminopyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitro groups.

Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Products include 4-aminopyridine-2-carboxaldehyde and 4-aminopyridine-2-carboxylic acid.

Reduction: The primary product is (4-Aminopyridin-2-yl)methanol.

Substitution: Various substituted pyridine derivatives can be formed.

Aplicaciones Científicas De Investigación

Neurological Disorders

(4-Aminopyridin-2-yl)methanol hydrochloride is closely related to 4-aminopyridine, which has been extensively studied for its ability to enhance neurotransmission in patients with neurological disorders such as multiple sclerosis and spinal cord injuries. The compound acts as a potassium channel blocker, thereby increasing the release of neurotransmitters and improving nerve conduction. Clinical studies have demonstrated its efficacy in improving walking speed and overall mobility in affected patients .

Wound Healing

Recent research indicates that this compound may play a role in enhancing wound healing processes. In a study involving thermal skin burns, the compound was shown to reduce inflammation and apoptosis while promoting tissue regeneration. It significantly decreased the expression of pro-inflammatory cytokines such as IL-1β and TNFα while increasing anti-inflammatory markers like CD206 and ARG-1 . This dual action suggests its potential utility in treating chronic wounds or burn injuries.

Biochemical Mechanisms

The compound's therapeutic effects can be attributed to several biochemical mechanisms:

- Potassium Channel Modulation : By blocking potassium channels, this compound enhances action potential propagation in neurons, leading to improved neurotransmitter release .

- Anti-inflammatory Action : The compound modulates immune responses by downregulating pro-inflammatory genes and upregulating genes associated with tissue repair, which is crucial during the healing process following injuries .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical routes. A common method involves the reaction of 4-amino-2-pyridinecarboxaldehyde with methanol under acidic conditions to yield the desired product. This reaction typically requires careful control of temperature and pH to optimize yield and purity.

Optimization Techniques

Recent advancements in synthetic methodologies have focused on optimizing yields through greener chemistry approaches, including solvent-free reactions and microwave-assisted synthesis. These techniques not only improve efficiency but also reduce environmental impact .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of this compound in treating neurological disorders. One notable study involved patients with multiple sclerosis who exhibited significant improvements in motor function after administration of the compound over an extended period .

Experimental Research

In laboratory settings, this compound has been used to explore its effects on cell cultures derived from human tissues. Results indicated that the compound not only promotes cell survival but also enhances proliferation rates in fibroblasts, suggesting its potential as a therapeutic agent in regenerative medicine .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Research Findings |

|---|---|---|

| Neurological Disorders | Potassium channel blockade | Improved mobility in multiple sclerosis patients |

| Wound Healing | Anti-inflammatory effects | Enhanced tissue regeneration post-burn injuries |

| Synthesis | Acidic reaction of 4-amino derivatives | Yield optimization through green chemistry methods |

Mecanismo De Acción

The mechanism of action of (4-Aminopyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyridine: A related compound that is used as a potassium channel blocker.

2-Aminopyridine: Another similar compound with applications in organic synthesis and medicinal chemistry.

4-Nitropyridine-2-carboxaldehyde: A precursor in the synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its combination of an amino group and a primary alcohol group provides versatility in both synthetic and biological applications.

Actividad Biológica

(4-Aminopyridin-2-yl)methanol hydrochloride, a compound with the chemical formula C6H8N2O·HCl, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the presence of an amino group and a hydroxymethyl group attached to a pyridine ring. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a potassium channel blocker, which is significant in enhancing neuronal conduction in demyelinated axons. This mechanism is particularly relevant in conditions such as multiple sclerosis (MS) and traumatic brain injury (TBI), where it helps to reduce potassium ion efflux and improve signal transmission across damaged areas .

1. Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. In animal models, it has been shown to enhance neuronal conduction through injured areas, suggesting its potential utility in treating neurodegenerative diseases .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of aminopyridine compounds exhibit significant antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial cell membranes, leading to disruption and cell death. For instance, it has shown activity against various Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

3. Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can inhibit the proliferation of certain cancer cell lines at varying concentrations, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Neuroprotection in MS Models

In a study examining the effects of this compound on animal models of MS, researchers found that administration improved motor function and reduced neurological deficits associated with demyelination. The compound effectively restored conduction velocity in demyelinated axons, highlighting its therapeutic potential for MS patients.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. Results showed that it inhibited growth effectively at sub-micromolar concentrations, suggesting its potential role as a novel antimicrobial agent.

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound:

- Inhibition Studies : The compound has been identified as a potent inhibitor of specific P450 enzymes involved in drug metabolism, which may influence its pharmacokinetics and therapeutic efficacy .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyridine ring have been correlated with changes in biological activity, emphasizing the importance of molecular structure in drug design strategies .

Propiedades

IUPAC Name |

(4-aminopyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKQGIUTVRMJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-95-6 | |

| Record name | (4-aminopyridin-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.